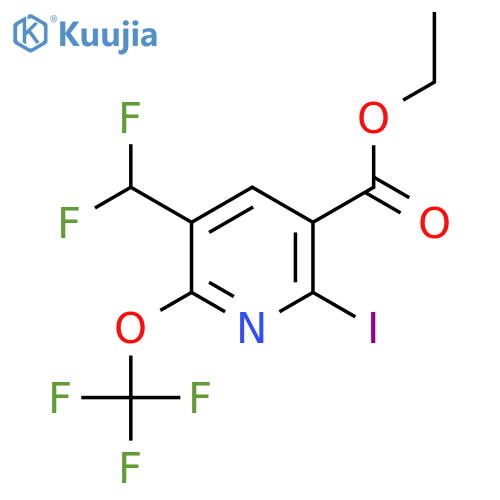

Cas no 1805084-31-4 (Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate)

1805084-31-4 structure

商品名:Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate

CAS番号:1805084-31-4

MF:C10H7F5INO3

メガワット:411.063972711563

CID:4838170

Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate

-

- インチ: 1S/C10H7F5INO3/c1-2-19-9(18)5-3-4(6(11)12)8(17-7(5)16)20-10(13,14)15/h3,6H,2H2,1H3

- InChIKey: KTRDTRJZHQVFPJ-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(=O)OCC)C=C(C(F)F)C(=N1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 341

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 48.4

Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029088260-1g |

Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate |

1805084-31-4 | 97% | 1g |

$1,445.30 | 2022-04-01 |

Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1805084-31-4 (Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate) 関連製品

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量